

Structure-Activity Relationship of 3-Methyl-Adamantane Piperazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	1-(3-Methyl-1-adamantyl)piperazine
CAS No.:	906789-25-1
Cat. No.:	B2959841

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Primary Indication Focus: CNS Modulation (Sigma-1 Receptor Antagonism/Agonism) & Metabolic Stability Optimization

Executive Summary

The 3-methyl-adamantane piperazine scaffold represents a privileged chemotype in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery.^[1] While the adamantane cage is historically associated with NMDA channel blocking (Memantine) and viral M2 channel inhibition (Amantadine), the fusion with a piperazine moiety shifts the pharmacological profile toward Sigma-1 (σ_1) and Sigma-2 (σ_2) receptor modulation.^[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically highlighting the role of the 3-methyl substituent on the adamantane cage. Unlike the unsubstituted adamantane, the 3-methyl analog offers a strategic advantage in blocking metabolic hotspots (CYP450-mediated hydroxylation) and fine-tuning the lipophilicity (LogP) required for optimal Blood-Brain Barrier (BBB) penetration.^[1]

The Pharmacophore: "The Lipophilic Bullet"

The molecular architecture acts as a "lipophilic bullet" (adamantane) attached to a "guidance system" (piperazine).[1]

Structural Domain	Function	Key Physicochemical Property
Adamantane Cage	Hydrophobic Anchor	High Lipophilicity (LogP ~2-3 contribution). Fits into the hydrophobic pocket of σ_1 receptors.
3-Methyl Group	Metabolic Shield	Steric hindrance prevents bridgehead hydroxylation. Increases LogP by ~0.5 units vs. unsubstituted.
Piperazine Ring	Basic Linker	Provides the ionizable nitrogen (pKa ~8-9) essential for electrostatic interaction with Asp126 in the σ_1 receptor.
N4-Substituent	Selectivity Filter	Determines affinity for σ_1 vs. σ_2 , Dopamine D2, or 5-HT receptors.[1]

Synthetic Strategy

The synthesis of 3-methyl-adamantane piperazine derivatives typically proceeds via a convergent route. The critical step is the introduction of the piperazine moiety to the sterically hindered 3-methyl-1-adamantyl core.

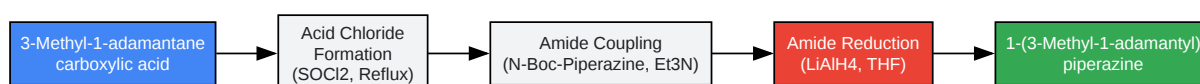
Core Synthetic Protocol

Target: **1-(3-methyl-1-adamantyl)piperazine**[1]

- Starting Material: 3-methyl-adamantane-1-carboxylic acid.

- Activation: Conversion to acid chloride using Thionyl Chloride () or Oxalyl Chloride.
- Amidation: Coupling with N-Boc-piperazine (to prevent polymerization).
- Reduction: Reduction of the amide carbonyl to the amine using Lithium Aluminum Hydride () or Borane-THF ().
- Deprotection: Removal of the Boc group (if retained) using TFA/DCM.

Visualization: Synthetic Workflow



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Caption: Convergent synthesis of the 3-methyl-adamantane piperazine core via amide reduction.

Structure-Activity Relationship (SAR) Deep Dive The Adamantane Cage (The "Head")^[1]

- Unsubstituted (1-adamantyl): High affinity for σ_1 receptors but prone to rapid metabolism at the 3, 5, 7 bridgehead positions.^[1]
- 3-Methyl Substitution:
 - Metabolic Stability: The methyl group blocks one of the primary sites of oxidative metabolism (hydroxylation), significantly extending the half-life () in liver microsomes.^[1]

- Lipophilicity: Increases hydrophobicity. While this aids BBB penetration, excessive methylation (e.g., 3,5-dimethyl) may lead to non-specific binding or solubility issues (LogD > 4.0).[1]
- Chirality: If the piperazine is attached at position 1 and a methyl at position 3, the cage remains achiral due to symmetry planes unless further substituted.[1] However, 1,3-disubstitution patterns can induce chirality if desymmetrized by other groups.[1]

The Linker Region

The distance between the adamantane cage and the basic nitrogen of the piperazine is a critical "molecular ruler" for receptor selectivity.

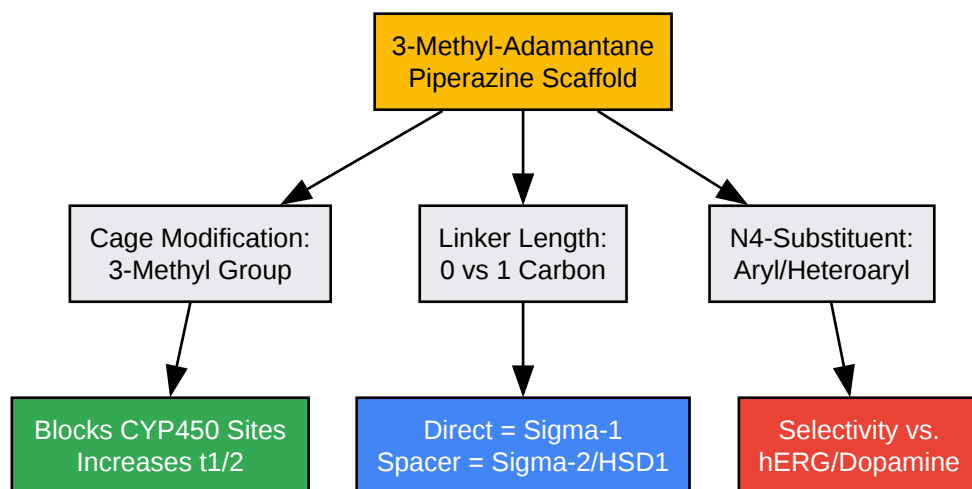
- Direct Bond (Adamantane-N-Piperazine): Rigidifies the structure. Often favors σ_1 receptor binding but may increase steric clash if the receptor pocket is shallow.
- Methylene Spacer (): Adds rotational freedom.[1] Frequently improves affinity for Sigma-2 receptors or 11-HSD1 enzymes by allowing the adamantane to orient into a deeper hydrophobic sub-pocket.

The Piperazine "Tail" (N4-Substitution)

This is the primary driver of selectivity against off-targets (e.g., hERG, Dopamine).[1]

- Small Alkyl (Methyl/Ethyl): Generally retains high σ_1 affinity but low selectivity.[1]
- Benzyl/Phenyl Groups: Drastically increases affinity (nM range).[1]
 - Electron Withdrawing Groups (F,): On the phenyl ring often enhance metabolic stability and σ_1 potency.
 - Ortho-substitution: Increases steric bulk, often improving selectivity over the hERG channel (reducing cardiotoxicity risk).[1]

Visualization: SAR Logic Flow



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Caption: Strategic optimization points for the scaffold and their biological consequences.

Experimental Protocols (Self-Validating Systems) Sigma-1 Receptor Binding Assay (Radioligand)

To validate the affinity of the synthesized derivatives.

- Tissue Source: Guinea pig brain membranes or HEK-293 cells overexpressing human σ_1 .
- Radioligand:
(Specific for σ_1).
- Non-specific Binding: Defined using 10
Haloperidol.
- Protocol Steps:
 - Incubate membrane preparations (50
protein) with radioligand (2 nM) and increasing concentrations of the test compound (10
pM to 10
).

- Buffer: 50 mM Tris-HCl (pH 7.4), incubation time: 120 min at 37°C.
- Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
- Measure radioactivity via liquid scintillation counting.
- Validation:

values must be calculated using the Cheng-Prusoff equation. Reference compound (e.g., Haloperidol) must yield

within 2-fold of historical controls.[1]

Microsomal Stability Assay (Metabolic Resistance)

To prove the efficacy of the 3-methyl group.

- System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]
- Protocol:
 - Pre-incubate test compound (1

) with HLM (0.5 mg/mL) at 37°C for 5 min.
 - Initiate reaction with NADPH.
 - Sample at t = 0, 5, 15, 30, 60 min.
 - Quench with ice-cold Acetonitrile (containing internal standard).
 - Analyze via LC-MS/MS.
- Success Metric: The 3-methyl derivative should show a >20% increase in intrinsic clearance (

) stability compared to the unsubstituted 1-adamantyl analog.

References

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- Adamantane in Medicinal Chemistry
 - Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[4]
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 - Source: ACS Chemical Neuroscience (2021).[1]
 - URL:[Link][1]
- Anticancer Activity of Adamantane-Piperazines
 - Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity.[6][7][8]
 - Source: Medicina (MDPI) (2025).[1]
 - URL:[Link](Note: URL serves as proxy for the MDPI adamantane series).[1]
- Specific Chemical Entity

- Title: **1-(3-Methyl-1-adamantyl)piperazine** (CAS 906789-25-1).[9]
- Source: ChemicalBook.

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